![molecular formula C10H6ClF3N4S B1448564 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol CAS No. 1823183-35-2](/img/structure/B1448564.png)
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Overview
Description
“4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is a chemical compound that belongs to the class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmaceutical Applications
This compound is involved in many syntheses of active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are widely used in the agrochemical industry. They are primarily used for the protection of crops from pests .
Veterinary Applications
Several TFMP derivatives are also used in the veterinary industry. These compounds have been granted market approval for use in various veterinary products .
Synthesis of Pyridine-Based Ligands
This compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Inhibitors of NS5B in Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of this compound, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules serve as inhibitors of NS5B, a non-structural protein 5B of the hepatitis C virus, and are used in potential treatments for Hepatitis C .
Research in Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, including this compound, is an increasingly important research topic. These compounds have made significant contributions to recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” and similar compounds may have potential for future research and applications in the agrochemical and pharmaceutical industries.
Mechanism of Action
Target of Action
Compounds like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
properties
IUPAC Name |
6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWMUDFPQUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140563 | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol | |
CAS RN |
1823183-35-2 | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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